molecular formula C20H22N6 B5597675 N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B5597675
M. Wt: 346.4 g/mol
InChI Key: SWRLSFMRCDKQRT-UHFFFAOYSA-N
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Description

N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a synthetic organic compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of diphenyl groups and a piperidine moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.

    Introduction of Diphenyl Groups: Diphenyl groups can be introduced via nucleophilic substitution reactions using diphenylamine or its derivatives.

    Attachment of Piperidine Moiety: The piperidine ring can be attached through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases, or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE depends on its interaction with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N2,N2-Diphenyl-1,3,5-triazine-2,4-diamine: Lacks the piperidine moiety.

    6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine: Lacks the diphenyl groups.

Uniqueness

N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the combination of diphenyl and piperidine groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-N,4-N-diphenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c21-18-22-19(25-14-8-3-9-15-25)24-20(23-18)26(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRLSFMRCDKQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
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N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
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N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
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N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 5
N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 6
Reactant of Route 6
N2,N2-DIPHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

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